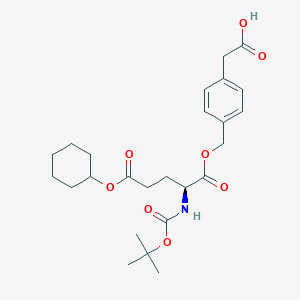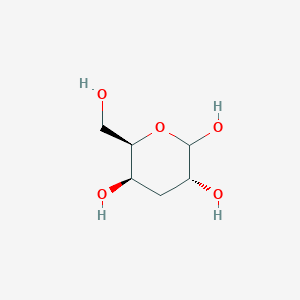![molecular formula C8H8N2OS B8119770 [(4-Amino-3-methoxyphenyl)sulfanyl]formonitrile](/img/structure/B8119770.png)
[(4-Amino-3-methoxyphenyl)sulfanyl]formonitrile
Übersicht
Beschreibung
[(4-Amino-3-methoxyphenyl)sulfanyl]formonitrile is an organic compound that belongs to the class of thiocyanates Thiocyanates are known for their diverse biological activities and are commonly found in natural products This compound is characterized by the presence of a methoxy group (-OCH3) and a thiocyanate group (-SCN) attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(4-Amino-3-methoxyphenyl)sulfanyl]formonitrile can be synthesized through electrophilic thiocyanation of aniline derivatives. One efficient method involves the use of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) as reagents. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The optimized protocol affords the desired thiocyanate with good regioselectivity and excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of continuous-flow systems to improve reaction efficiency and yield. The use of eco-friendly and sustainable methods is also emphasized in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Amino-3-methoxyphenyl)sulfanyl]formonitrile undergoes various types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl chlorides or other sulfur-containing compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy and thiocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl chlorides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted anilines and thiocyanates.
Wissenschaftliche Forschungsanwendungen
[(4-Amino-3-methoxyphenyl)sulfanyl]formonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound’s biological activity is of interest for developing antimicrobial agents.
Industry: Used in the production of dyes, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of [(4-Amino-3-methoxyphenyl)sulfanyl]formonitrile involves its interaction with molecular targets through its functional groups. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s solubility and facilitate its interaction with hydrophobic pockets in biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-nitroaniline: Similar structure but with a nitro group instead of a thiocyanate group.
4-Thiocyanatoaniline: Lacks the methoxy group.
2-Methoxy-4-aminothiophenol: Contains a thiol group instead of a thiocyanate group.
Uniqueness
[(4-Amino-3-methoxyphenyl)sulfanyl]formonitrile is unique due to the presence of both methoxy and thiocyanate groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile applications in synthesis and potential therapeutic uses .
Eigenschaften
IUPAC Name |
(4-amino-3-methoxyphenyl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-8-4-6(12-5-9)2-3-7(8)10/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZSEMZIAKTBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![benzyl [(1S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] carbonate](/img/structure/B8119713.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-cyanopropoxy)oxan-2-yl]methyl acetate](/img/structure/B8119719.png)



![methyl (1R,4S,5R,9S,10R,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B8119751.png)



